molecular formula C22H23FN8O3 B15009711 N-(2,5-dimethylphenyl)-4-[(2Z)-2-(2-fluoro-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(2,5-dimethylphenyl)-4-[(2Z)-2-(2-fluoro-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B15009711
M. Wt: 466.5 g/mol
InChI Key: WCMQUOFAEQJJCK-CFRMEGHHSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-4-[(2Z)-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, a morpholine ring, and a hydrazine linkage, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-[(2Z)-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Hydrazine Linkage Formation: The hydrazine linkage is formed by reacting hydrazine derivatives with the triazine core.

    Final Coupling: The final step involves coupling the 2,5-dimethylphenyl and 2-fluoro-5-nitrophenyl groups to the triazine core under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-[(2Z)-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-4-[(2Z)-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-[(2Z)-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DIMETHYLPHENYL)-4-[(2Z)-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific structural features, such as the combination of a triazine core, morpholine ring, and hydrazine linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H23FN8O3

Molecular Weight

466.5 g/mol

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N-[(Z)-(2-fluoro-5-nitrophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23FN8O3/c1-14-3-4-15(2)19(11-14)25-20-26-21(28-22(27-20)30-7-9-34-10-8-30)29-24-13-16-12-17(31(32)33)5-6-18(16)23/h3-6,11-13H,7-10H2,1-2H3,(H2,25,26,27,28,29)/b24-13-

InChI Key

WCMQUOFAEQJJCK-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(C=CC(=C4)[N+](=O)[O-])F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])F

Origin of Product

United States

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